molecular formula C13H10ClFN2O2 B12242438 N-(5-chloro-2-methoxyphenyl)-3-fluoropyridine-4-carboxamide

N-(5-chloro-2-methoxyphenyl)-3-fluoropyridine-4-carboxamide

Cat. No.: B12242438
M. Wt: 280.68 g/mol
InChI Key: BIFLFWTZEHVJAM-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-fluoropyridine-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted methoxyphenyl group and a fluoropyridine carboxamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-fluoropyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-chloro-2-methoxyaniline with 3-fluoropyridine-4-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-3-fluoropyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation of the compound may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile employed .

Mechanism of Action

The mechanism by which N-(5-chloro-2-methoxyphenyl)-3-fluoropyridine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(5-chloro-2-methoxyphenyl)-3-fluoropyridine-4-carboxamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a chloro-substituted methoxyphenyl group and a fluoropyridine carboxamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H10ClFN2O2

Molecular Weight

280.68 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-fluoropyridine-4-carboxamide

InChI

InChI=1S/C13H10ClFN2O2/c1-19-12-3-2-8(14)6-11(12)17-13(18)9-4-5-16-7-10(9)15/h2-7H,1H3,(H,17,18)

InChI Key

BIFLFWTZEHVJAM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=NC=C2)F

Origin of Product

United States

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